N-[1-(4-methylbenzenesulfonyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
N-[1-(4-methylbenzenesulfonyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide is a synthetic compound that belongs to the class of sulfonamides and thiophene derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfonyl and thiophene groups in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylbenzenesulfonyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and thiophene-2-carboxylic acid.
Formation of Intermediate: The thiophene-2-carboxylic acid is first converted to its corresponding acyl chloride using reagents like thionyl chloride.
Coupling Reaction: The acyl chloride is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Final Step: The intermediate is then reacted with acetamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylbenzenesulfonyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[1-(4-methylbenzenesulfonyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[1-(4-methylbenzenesulfonyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, microbial growth, and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Uniqueness
N-[1-(4-methylbenzenesulfonyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide is unique due to the combination of sulfonyl and thiophene groups, which confer distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable molecule for diverse applications .
Properties
Molecular Formula |
C15H15NO4S2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-thiophen-2-ylethyl]acetamide |
InChI |
InChI=1S/C15H15NO4S2/c1-10-5-7-12(8-6-10)22(19,20)15(16-11(2)17)14(18)13-4-3-9-21-13/h3-9,15H,1-2H3,(H,16,17) |
InChI Key |
TYUURNXJWVPICH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)C2=CC=CS2)NC(=O)C |
Origin of Product |
United States |
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